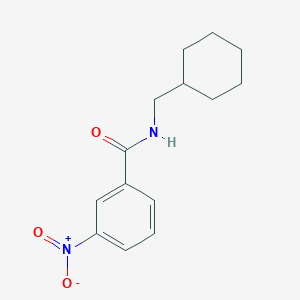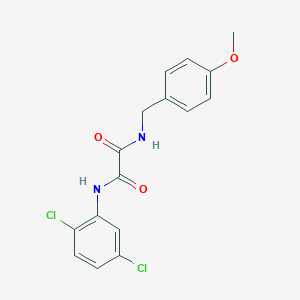![molecular formula C19H20N2O2 B4387258 N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide](/img/structure/B4387258.png)
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide
Descripción general
Descripción
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide, also known as QNZ, is a small molecule inhibitor that has been extensively studied for its potential use in the treatment of various diseases. QNZ has been found to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for drug development.
Mecanismo De Acción
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide works by inhibiting the activity of a protein called NF-κB, which plays a key role in regulating inflammation and immune responses. By inhibiting NF-κB, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide can reduce inflammation and immune responses, which may be beneficial in the treatment of various diseases.
Biochemical and Physiological Effects:
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to have several biochemical and physiological effects. In cancer cells, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide can induce apoptosis (cell death) and inhibit cell proliferation. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has also been found to reduce the production of pro-inflammatory cytokines, which are involved in the immune response. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to reduce the production of reactive oxygen species (ROS), which can cause oxidative damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in lab experiments is that it has been extensively studied and has a well-characterized mechanism of action. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide is relatively easy to synthesize and can be obtained in large quantities. However, one limitation of using N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in lab experiments is that it can have off-target effects, which may complicate data interpretation.
Direcciones Futuras
There are several potential future directions for research on N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide. One area of interest is the development of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide as a cancer treatment, either alone or in combination with other therapies. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide may have potential as a treatment for autoimmune disorders and viral infections. Further research is needed to fully understand the potential of N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide in these areas.
Aplicaciones Científicas De Investigación
N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been extensively studied for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and viral infections. In cancer research, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to inhibit the growth of various cancer cell lines, including prostate, breast, and lung cancer cells. N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has also been shown to have anti-inflammatory effects, making it a potential treatment for autoimmune disorders such as rheumatoid arthritis and multiple sclerosis. Additionally, N-[4-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]propanamide has been found to have anti-viral properties, making it a potential treatment for viral infections such as HIV and hepatitis C.
Propiedades
IUPAC Name |
N-[4-(3,4-dihydro-2H-quinoline-1-carbonyl)phenyl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2/c1-2-18(22)20-16-11-9-15(10-12-16)19(23)21-13-5-7-14-6-3-4-8-17(14)21/h3-4,6,8-12H,2,5,7,13H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHANTDFJXUDYSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B4387183.png)


![4-{[(3-bromobenzyl)amino]methyl}benzoic acid hydrochloride](/img/structure/B4387203.png)
![2-{[1-(2-methylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylacetamide](/img/structure/B4387222.png)
![N-(2-{[2-(2-methylphenoxy)acetyl]amino}ethyl)-2-pyridinecarboxamide](/img/structure/B4387226.png)

![3-iodo-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4387231.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B4387234.png)
![2-fluoro-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]benzamide](/img/structure/B4387242.png)
![2-[(1-ethyl-5-methyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-methyl-4(3H)-quinazolinone](/img/structure/B4387247.png)
![ethyl 1-{[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]acetyl}-4-piperidinecarboxylate](/img/structure/B4387250.png)
![4-chloro-N-{2-[(2-chlorophenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4387265.png)
